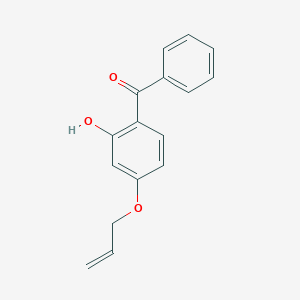

4-Aliloxi-2-hidroxibenzofenona

Descripción general

Descripción

4-Allyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of an allyloxy group and a hydroxy group attached to a benzophenone core. This compound is known for its applications in various fields, including polymer science and materials engineering, due to its unique chemical properties.

Aplicaciones Científicas De Investigación

4-Allyloxy-2-hydroxybenzophenone has a wide range of applications in scientific research:

Materials Engineering: The compound is grafted onto polymers to improve their mechanical and dielectric properties.

Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.

Biology and Medicine: Research is ongoing to explore its potential as a UV absorber and its effects on biological systems.

Mecanismo De Acción

Target of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system tissues.

Mode of Action

It’s known that the compound has polar functional groups and a conjugated structure . These properties could allow it to interact with biological molecules in its target tissues, leading to the observed irritant effects .

Pharmacokinetics

Given its irritant properties, it’s likely that the compound can be absorbed through the skin and mucous membranes .

Result of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound can alter cellular function in its target tissues, leading to inflammation and irritation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Allyloxy-2-hydroxybenzophenone. For instance, temperature can affect the grafting yield of the compound . Specifically, excessive temperatures can lead to enhanced homopolymerization, which competes with the grafting reaction and increases chain termination due to increased macroradical activity . Thus, when the temperature exceeded 200°C and continued to increase, the grafting yield decreased .

Análisis Bioquímico

Biochemical Properties

It is known that the compound contains polar functional groups and a conjugated structure

Cellular Effects

The effects of 4-Allyloxy-2-hydroxybenzophenone on cells and cellular processes have not been extensively studied. It has been grafted onto polypropylene to improve its electrical properties, suggesting that it may influence cell function in some way

Molecular Mechanism

It is known that the compound can be grafted onto polypropylene, suggesting that it may interact with biomolecules in some way

Temporal Effects in Laboratory Settings

It has been used in the development of high-voltage direct current (HVDC) cable insulation, suggesting that it may have long-term effects on cellular function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-2-hydroxybenzophenone typically involves the reaction of allyl chloride (3-chloropropene) with resorcinol (1,3-dihydroxybenzene) in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of resorcinol attacks the allyl chloride, resulting in the formation of the allyloxy group. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetone .

Industrial Production Methods: In industrial settings, the production of 4-Allyloxy-2-hydroxybenzophenone can be scaled up by optimizing reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Allyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyloxy group.

Major Products:

Oxidation: Formation of benzophenone derivatives with additional carbonyl or carboxyl groups.

Reduction: Formation of hydroxybenzophenone derivatives.

Substitution: Formation of various substituted benzophenone derivatives.

Comparación Con Compuestos Similares

2-Hydroxy-4-methoxybenzophenone: Similar structure but with a methoxy group instead of an allyloxy group.

2-Hydroxy-4-ethoxybenzophenone: Contains an ethoxy group instead of an allyloxy group.

2-Hydroxy-4-propoxybenzophenone: Features a propoxy group in place of the allyloxy group.

Uniqueness: 4-Allyloxy-2-hydroxybenzophenone is unique due to its allyloxy group, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical modifications and enhancements .

Propiedades

IUPAC Name |

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIBGFELWPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062510 | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-87-3 | |

| Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Allyloxy-2-hydroxybenzophenone (AHB) in material science?

A1: AHB is primarily used as a UV absorber and stabilizer in various polymers. Its allyl group allows for grafting onto polymer chains, enhancing its compatibility and long-term performance. Research demonstrates its effectiveness in improving the UV resistance of Ethylene-Vinyl Acetate (EVA) copolymer [] and Polypropylene (PP) [], making them suitable for applications like high-voltage DC cables and outdoor materials.

Q2: How does incorporating AHB into a polymer matrix affect its mechanical properties?

A2: The impact of AHB on mechanical properties depends on the specific polymer and its concentration. Studies on EVA show that incorporating AHB increases breaking elongation but decreases tensile strength []. This suggests that AHB might increase the material's flexibility while slightly compromising its rigidity.

Q3: Can you describe the mechanism by which AHB provides UV protection to materials?

A3: AHB belongs to the benzophenone family of UV absorbers. These molecules absorb UV radiation, particularly in the UV-A and UV-B range, and dissipate the absorbed energy as heat through molecular vibrations. This process prevents the UV radiation from breaking down the polymer chains, thus protecting the material from degradation and extending its lifespan.

Q4: What analytical techniques are commonly employed to characterize AHB and its incorporation into polymers?

A4: Several techniques are used to study AHB and its effects on polymers. Fourier Transform Infrared Spectroscopy (FT-IR) helps identify the characteristic functional groups of AHB and confirm its presence in the polymer matrix []. UV-Visible Spectroscopy assesses the UV absorption properties of the modified material. Additionally, techniques like Field Emission Scanning Electron Microscopy (FESEM) [] can be used to examine the morphology of materials containing AHB.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.